molecular formula C13H22N2O3 B057790 Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 172875-53-5

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B057790
CAS No.: 172875-53-5
M. Wt: 254.33 g/mol
InChI Key: UDEWGNFXYCGRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.

Result of Action

Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

    Histidine: An essential amino acid with an imidazole side chain.

    Clotrimazole: An antifungal medication with an imidazole ring.

    Metronidazole: An antibiotic and antiprotozoal medication.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a compound with the CAS number 172875-53-5, has gained attention in scientific research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 254.33 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Target Pathways

Research indicates that this compound may act as an inhibitor of the extracellular signal-regulated kinases (ERK1/2) pathway, which is crucial in regulating cell proliferation and survival. This interaction suggests potential antineoplastic (anti-cancer) properties .

Biochemical Pathways

The compound is hypothesized to affect the MAP kinase signaling pathway, leading to the suppression of cancer cell growth. The inhibition of ERK1/2 could result in reduced activation of downstream targets involved in cell cycle progression and apoptosis.

Anticancer Properties

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have been explored for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It may modulate various receptors and enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders or enhancing drug efficacy .

Case Studies

  • Antitumor Activity :
    A study on imidazole derivatives demonstrated that similar compounds exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Modulation :
    Research involving imidazole derivatives indicated their role as modulators of protein kinases, affecting signaling pathways associated with inflammation and cancer progression. These findings suggest that this compound could similarly impact these pathways .

Comparative Analysis

Compound NameBiological ActivityMechanism
HistidineEssential amino acidProtein synthesis
ClotrimazoleAntifungalInhibition of ergosterol synthesis
MetronidazoleAntibacterialDisruption of DNA synthesis
This compoundAnticancer, enzyme inhibitionERK1/2 pathway inhibition

Properties

IUPAC Name

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWGNFXYCGRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444797
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-53-5
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.